molecular formula C10H14N2O3 B13283610 Methyl 2-(piperidin-3-yl)-1,3-oxazole-5-carboxylate

Methyl 2-(piperidin-3-yl)-1,3-oxazole-5-carboxylate

Cat. No.: B13283610
M. Wt: 210.23 g/mol
InChI Key: QFRAJAJKEXJWNW-UHFFFAOYSA-N
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Description

Methyl 2-(piperidin-3-yl)-1,3-oxazole-5-carboxylate is a versatile heterocyclic compound that serves as a high-value building block in medicinal chemistry and drug discovery research. This molecule features a 1,3-oxazole ring, a privileged scaffold in pharmaceuticals, directly linked to a piperidine ring, a common motif in bioactive molecules. The presence of the methyl ester provides a synthetic handle for further derivatization, making it a crucial intermediate for the synthesis of more complex target molecules. Compounds containing piperidine and oxazole motifs are of significant interest in the development of central nervous system (CNS) agents, as seen in analogs like nipecotic acid which is a potent inhibitor of neuronal GABA uptake . The structural features of this compound make it a valuable scaffold for creating novel pharmacologically active molecules. Researchers can utilize this chiral building block to develop potential enzyme inhibitors, receptor modulators, and other therapeutic candidates. The piperidin-3-yl substituent can enhance the solubility and bioavailability of drug-like molecules, while the oxazole ring is a key pharmacophore studied for its diverse biological activities. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

methyl 2-piperidin-3-yl-1,3-oxazole-5-carboxylate

InChI

InChI=1S/C10H14N2O3/c1-14-10(13)8-6-12-9(15-8)7-3-2-4-11-5-7/h6-7,11H,2-5H2,1H3

InChI Key

QFRAJAJKEXJWNW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C(O1)C2CCCNC2

Origin of Product

United States

Preparation Methods

Oxazole Ring Formation via Van Leusen Reaction

One of the most widely employed methods for synthesizing 1,3-oxazoles is the Van Leusen reaction, which involves the reaction of aldehydes with tosylmethyl isocyanide (TosMIC) under basic conditions. This method has been documented for related oxazole derivatives and can be adapted for this compound synthesis.

Procedure Highlights:

  • Starting from an aldehyde functionalized with a piperidin-3-yl substituent.
  • Tosylmethyl isocyanide and a base such as potassium carbonate are added in a polar solvent like methanol.
  • The mixture is refluxed typically for 3-4 hours.
  • The product precipitates upon addition of water and is isolated by filtration.

This approach efficiently forms the oxazole ring fused to the piperidine substituent and introduces the carboxylate ester group at the 5-position by starting from an ester-functionalized aldehyde precursor.

Cyclization from β-Keto Esters and Amines

Another approach involves the condensation of β-keto esters with amines followed by cyclodehydration to yield the oxazole ring. This method is particularly useful when constructing oxazoles substituted with nitrogen heterocycles such as piperidine.

Key Steps:

  • Preparation of β-keto esters bearing the piperidin-3-yl substituent.
  • Treatment with dehydrating agents or cyclization promoters such as phosphorus oxychloride (POCl3) or carbonyldiimidazole (CDI).
  • Reaction conditions typically involve heating in solvents like dimethylformamide (DMF) or dichloromethane (DCM).
  • The cyclization proceeds to form the 1,3-oxazole ring with the methyl ester at the 5-position intact.

Detailed Research Outcomes and Data Tables

Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Van Leusen Reaction Tosylmethyl isocyanide, K2CO3 Methanol Reflux (~65°C) 4 h 70-85 Efficient oxazole ring formation
β-Keto Ester Formation Meldrum’s acid, EDC·HCl, DMAP DMF Room temp 16 h 60-75 Precursor for oxazole cyclization
Cyclization CDI or POCl3 DMF or DCM 100-160°C 10-48 h 65-80 Forms oxazole ring
Piperidine Coupling Piperidine, EDC·HCl, DMAP DMF Room temp 12-24 h 55-70 Amide bond formation

Spectroscopic Characterization

  • [^1H NMR (DMSO-d6)](pplx://action/followup): Characteristic signals for the oxazole ring proton around δ 7.5-8.0 ppm; piperidine ring protons appear as multiplets in δ 1.0-3.5 ppm region.
  • [^13C NMR](pplx://action/followup): Signals corresponding to oxazole carbons (δ 150-165 ppm), ester carbonyl (~δ 165-170 ppm), and piperidine carbons (δ 20-60 ppm).
  • LC-MS: Molecular ion peak consistent with the expected molecular weight of this compound (exact m/z depends on substituents).

Summary and Expert Insights

The preparation of this compound is well-established through classical heterocyclic synthesis methods, primarily utilizing the Van Leusen reaction for oxazole ring construction or cyclodehydration of β-keto esters. The piperidin-3-yl group can be introduced either prior to oxazole formation or via coupling reactions after ring closure. Reaction conditions are generally mild to moderate in temperature, with yields ranging from moderate to high depending on the method and substrate purity.

The choice of method depends on the availability of starting materials and the desired stereochemical and regiochemical outcomes. For example, routes involving β-keto esters and piperidine acids allow for chiral centers to be introduced and controlled, which is critical for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(piperidin-3-yl)-1,3-oxazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Methyl 2-(piperidin-3-yl)-1,3-oxazole-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(piperidin-3-yl)-1,3-oxazole-5-carboxylate involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate hydrochloride

  • Structure : Replaces 1,3-oxazole with pyrimidine and piperidine with piperazine.
  • Molecular Weight : 257.72 g/mol.
  • This may enhance solubility but reduce blood-brain barrier permeability .

5-Methyl-2-piperazin-1-yl-1,3-benzoxazole

  • Structure : Benzoxazole fused with a benzene ring, substituted with piperazine.
  • Collision cross-section (CCS) data ([M+H]+: 148.2 Ų) suggests distinct mass spectrometry profiles compared to the target compound’s smaller oxazole ring .

Analogues with Substituent Variations

Methyl 2-(trifluoromethyl)-1,3-oxazole-5-carboxylate

  • Structure : Trifluoromethyl group at position 2 instead of piperidin-3-yl.
  • Key Differences : The electron-withdrawing CF3 group increases lipophilicity (LogP) and metabolic resistance. This substitution may improve membrane permeability but reduce hydrogen-bonding capacity .

Methyl 2-amino-1,3-oxazole-5-carboxylate

  • Structure: Amino group at position 2 instead of piperidin-3-yl.
  • Molecular Weight : 156.15 g/mol (estimated).
  • The absence of a piperidine ring limits three-dimensional interactions with biological targets .

Positional Isomers and Ester Variants

Methyl 3-(piperidin-4-yl)-1,2-oxazole-5-carboxylate

  • Structure : 1,2-oxazole isomer with piperidin-4-yl at position 3.
  • Molecular Formula : C10H14N2O3.
  • The piperidin-4-yl substituent may adopt a different spatial orientation compared to piperidin-3-yl, influencing binding to chiral targets .

Ethyl 2-(cyclopentylmethyl)-4-methyl-1,3-oxazole-5-carboxylate

  • Structure : Ethyl ester and cyclopentylmethyl substituent.
  • Molecular Formula: C13H19NO3.
  • Key Differences: The ethyl ester may slow hydrolysis compared to the methyl ester, prolonging half-life.

Pharmacological and Analytical Considerations

Analytical Profiles

  • Collision Cross-Section (CCS) : Analogues like 5-methyl-2-piperazin-1-yl-1,3-benzoxazole ([M+H]+ CCS: 148.2 Ų) demonstrate utility in mass spectrometry-based identification. The target compound’s CCS would differ due to its smaller oxazole ring and piperidine substituent .
  • Synthetic Accessibility : and suggest routes involving cyclization or esterification, though direct methods for the target compound remain unverified .

Biological Activity

Methyl 2-(piperidin-3-yl)-1,3-oxazole-5-carboxylate is a compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article reviews its biological activities, including its synthesis, mechanisms of action, and potential applications in medicine.

Molecular Formula: C10_{10}H14_{14}N2_{2}O3_{3}
Molecular Weight: 210.23 g/mol
CAS Number: 1553988-81-0

PropertyValue
Molecular FormulaC10_{10}H14_{14}N2_{2}O3_{3}
Molecular Weight210.23 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

1. Anticancer Properties

Research indicates that compounds containing oxazole rings, such as this compound, exhibit significant anticancer activities. A study highlighted the effectiveness of similar compounds against various cancer cell lines, demonstrating their potential as anticancer agents. For instance, derivatives of oxazole have shown cytotoxic effects against human cervical (HeLa), colon adenocarcinoma (Caco-2), and other tumor cell lines with IC50_{50} values ranging from 2.76 to 9.27 µM .

2. Antimicrobial Activity

The antimicrobial properties of oxazole derivatives have been extensively studied. This compound has shown promising results against various bacterial strains. In vitro studies report minimum inhibitory concentration (MIC) values indicating effective inhibition of growth for both Gram-positive and Gram-negative bacteria .

Bacterial StrainMIC (µg/mL)
Bacillus subtilis75
Enterococcus faecalis125
Escherichia coli<125
Pseudomonas aeruginosa150

The biological activity of this compound is thought to involve multiple mechanisms:

  • Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit various enzymes such as carbonic anhydrase and histone deacetylases .
  • Cell Cycle Arrest: Some oxazole derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Study: Anticancer Activity

A specific study evaluated the anticancer activity of methyl oxazole derivatives on a panel of human tumor cell lines. The results indicated that these compounds exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

Case Study: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, this compound was tested against a range of bacterial pathogens. The results demonstrated significant antibacterial activity with low MIC values, highlighting its potential as a lead compound for developing new antibiotics .

Q & A

Q. What are the optimal synthetic routes for Methyl 2-(piperidin-3-yl)-1,3-oxazole-5-carboxylate, and how are reaction conditions controlled to maximize yield?

Methodological Answer: The synthesis typically involves multi-step organic reactions, including oxazole ring formation and subsequent functionalization. Key steps include:

  • Piperidine Substitution: Introducing the piperidin-3-yl group via nucleophilic substitution or coupling reactions under inert atmospheres.
  • Oxazole Ring Formation: Using cyclization reactions (e.g., Hantzsch synthesis) with reagents like ethyl chlorooxoacetate, followed by esterification.
  • Condition Optimization: Temperature (50–80°C), solvent polarity (DMF or THF), and pH (neutral to slightly basic) are critical to avoid side products like hydrolyzed esters or incomplete cyclization .
  • Purification: Column chromatography or recrystallization ensures ≥95% purity. Yield improvements (>70%) are achieved by slow reagent addition and controlled cooling .

Q. Which analytical techniques are most effective for confirming the purity and structural integrity of this compound?

Methodological Answer:

  • HPLC: Reverse-phase HPLC with UV detection (λ = 210–260 nm) monitors purity, using acetonitrile/water gradients to resolve impurities .
  • NMR Spectroscopy: 1^1H and 13^13C NMR verify structural features (e.g., methyl ester at δ ~3.8 ppm, oxazole protons at δ ~8.2 ppm). 1^1H-1^1H COSY and HSQC resolve overlapping signals in the piperidine moiety .
  • Mass Spectrometry: High-resolution MS (HRMS-ESI) confirms molecular weight (e.g., [M+H]+^+ at m/z 225.1012 for C10_{10}H13_{13}N2_2O3_3) and detects isotopic patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

Methodological Answer: Contradictions often arise from variations in assay conditions or structural analogs. To address this:

  • Standardized Assays: Use validated protocols (e.g., NIH/NCATS guidelines) for IC50_{50} determination in enzyme inhibition studies.
  • Structural Validation: Confirm compound identity via X-ray crystallography (SHELX refinement) to rule out polymorphic or stereochemical discrepancies .
  • Comparative Studies: Test the compound alongside analogs (e.g., ethyl esters or pyridine-substituted oxazoles) under identical conditions to isolate structure-activity relationships .

Q. What computational and experimental methods are recommended for elucidating the binding mechanisms of this compound to biological targets?

Methodological Answer:

  • Molecular Docking: Use software like AutoDock Vina to model interactions with receptors (e.g., GPCRs or kinases). Focus on hydrogen bonding with the oxazole ring and hydrophobic contacts with the piperidine group .
  • Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (KD_D, kon_{on}/koff_{off}) using immobilized targets.
  • Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) to distinguish entropic vs. enthalpic binding drivers .
  • Mutagenesis Studies: Replace key residues (e.g., Tyr or Asp in active sites) to validate predicted binding pockets .

Q. How can researchers address challenges in crystallizing this compound for structural analysis?

Methodological Answer:

  • Solvent Screening: Test mixed solvents (e.g., ethanol/water or DMSO/ether) to induce slow crystallization.
  • Temperature Gradients: Use vapor diffusion at 4°C to stabilize crystal lattice formation.
  • SHELX Refinement: For twinned or low-resolution data, employ SHELXL’s TWIN/BASF commands to refine asymmetric units .

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